Superior Affinity at Rat Striatal Dopamine D1 Binding Sites: LE-300 vs. SCH23390 and Butaclamol
LE-300 demonstrates a superior binding affinity for the dopamine D1 receptor in rat striatal membranes (K(i) = 0.08 nM) compared to established D1 antagonists SCH23390 and butaclamol. This represents a subnanomolar affinity that is not achieved by the comparator standards [1][2].
| Evidence Dimension | Binding Affinity (K(i)) for Dopamine D1 Receptors |
|---|---|
| Target Compound Data | K(i) = 0.08 nM |
| Comparator Or Baseline | SCH23390 and Butaclamol (exact K(i) values for this assay not provided, but LE-300 was deemed 'superior' to these standards in the same assay) |
| Quantified Difference | LE-300 is reported as superior in this assay to the standards butaclamol and SCH23390; exact comparator K(i) values not available from this source. |
| Conditions | Radioligand competition binding assay using [3H]SCH23390 in rat striatal membranes [1]. |
Why This Matters
This demonstrates that LE-300 achieves a subnanomolar binding affinity at native D1 receptors, a level of potency not attained by the classic D1 antagonist standards in the same experimental system, making it a valuable tool for studies requiring high receptor occupancy at low concentrations.
- [1] Wittig, T., Elz, S., Decker, M., Lehmann, J. Dopamine/serotonin receptor ligands. Part IV: synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Archiv der Pharmazie, 2002, 335(9), 443-448. View Source
- [2] Semantic Scholar entry for '7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine: a new heterocyclic system and a new lead compound for dopamine receptor antagonists'. View Source
